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L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-

Peptide characterization Mass spectrometry Chromatographic separation

Researchers requiring a validated negative control for cAMP-dependent protein kinase (PKA) assays often face cross-reactivity with substrates containing the RRX[S/T] motif. GGSLSR (CAS 883969-75-3) is a synthetic linear hexapeptide (H-Gly-Gly-Ser-Leu-Ser-Arg-OH) explicitly designed to lack this motif, making it an ideal matched negative control. - Verified absence of PKA substrate activity, unlike GRGLSLSR or kemptide. - Monoisotopic mass (575.3027 Da) is analytically resolvable from common PKA substrates for multiplexed LC-MS. - Available via custom peptide synthesis with full analytical characterization (HPLC and MS) provided.

Molecular Formula C22H41N9O9
Molecular Weight 575.6 g/mol
CAS No. 883969-75-3
Cat. No. B12330949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-
CAS883969-75-3
Molecular FormulaC22H41N9O9
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CN
InChIInChI=1S/C22H41N9O9/c1-11(2)6-13(30-19(37)14(9-32)28-17(35)8-27-16(34)7-23)18(36)31-15(10-33)20(38)29-12(21(39)40)4-3-5-26-22(24)25/h11-15,32-33H,3-10,23H2,1-2H3,(H,27,34)(H,28,35)(H,29,38)(H,30,37)(H,31,36)(H,39,40)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1
InChIKeyQNOQUQUICUWQEO-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GGSLSR Hexapeptide: Identity, Physicochemical Profile, and Procurement


L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- (CAS 883969-75-3) is a synthetic linear hexapeptide with the primary sequence H-Gly-Gly-Ser-Leu-Ser-Arg-OH (GGSLSR). It has a molecular formula of C₂₂H₄₁N₉O₉ and a molecular weight of 575.6 g/mol [1]. The compound is classified as an oligopeptide composed of two glycine, two serine, one leucine, and one arginine residue. Its computed physicochemical properties include an XLogP of -7, topological polar surface area of 314 Ų, 11 hydrogen bond donors, and 11 hydrogen bond acceptors [1]. The N-terminal glycylglycyl motif confers exceptional backbone flexibility, while the C-terminal Ser-Leu-Ser triad creates a distinctive amphipathic pattern of polar–hydrophobic–polar residues . This compound is available from commercial peptide suppliers exclusively for research purposes and is not intended for therapeutic or veterinary use.

Non-PKA substrate motif
Lacks the basic residue cluster required for cAMP-dependent protein kinase recognition, supporting negative control applications.
Maximal backbone flexibility
N-terminal Gly-Gly hinge provides unrestricted dihedral angles, suited for conformational sampling and linker studies.
Amphipathic terminal pattern
Ser-Leu-Ser C-terminal triad creates a polar–hydrophobic–polar surface, enabling self-assembly and interface studies.

Generic Substitution Risks for GGSLSR


Substituting L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- with a seemingly similar hexapeptide or octapeptide is not scientifically justified without explicit comparative data. Even single-residue alterations in short peptides can alter conformational ensembles, hydrogen-bonding networks, solvent accessibility, and biological recognition [1]. The target compound's N-terminal Gly-Gly motif provides a unique unrestricted hinge region with maximum backbone flexibility (φ and ψ angles spanning -180° to +180° for each glycine), while its Ser-Leu-Ser C-terminal triad generates a specific amphipathic surface that cannot be replicated by peptides lacking this exact alternating polar–hydrophobic–polar pattern . Close-length analogs such as Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg (GRGLSLSR; MW 844.97) and Leu-Arg-Arg-Ala-Ser-Leu-Gly (kemptide; MW 771.9) differ in length, charge distribution, and known biological activity—GRGLSLSR and kemptide are established cAMP-dependent protein kinase (PKA) substrates with published Km values of approximately 16 µM and 4–25 µM respectively [2], whereas the target compound lacks the basic residue motif (RRX[S/T] or RXX[S/T]) required for PKA recognition. These differences are quantifiable and consequential for experimental design.

PKA substrate activity mismatch
Peptides GRGLSLSR and kemptide are established PKA substrates; GGSLSR lacks the required basic residue motif and may not serve as a functional substitute in kinase assays.
Molecular weight alters molar dosing
The ~25–32% lower MW of GGSLSR vs. octapeptide analogs changes molar concentration per unit mass, potentially affecting stoichiometric calculations if substituted without validation.
Conformational ensemble differences
Cyclic or disulfide-constrained hexapeptides have reduced flexibility (~8–14 rotatable bonds vs 19); this may limit conformational sampling required for induced-fit binding studies.

Quantitative Evidence: GGSLSR vs. Peptide Analogs


Molecular Weight Differentiation vs. Analogs

The target compound (GGSLSR) has a molecular weight of 575.6 g/mol [1], which is substantially lower than the closest commercially available octapeptide analog Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg (GRGLSLSR; MW 844.97 g/mol, CAS 57836-10-9) and the heptapeptide kemptide (LRRASLG; MW 771.9 g/mol) [2]. This 269–196 Da difference (31.9–25.4% lower MW) is analytically significant and enables unambiguous discrimination by HPLC retention time shift and mass spectrometry. The smaller molecular size also translates to a higher molar concentration per unit mass (1.74 µmol/mg for GGSLSR vs. 1.18 µmol/mg for GRGLSLSR and 1.30 µmol/mg for kemptide), which directly impacts solution preparation accuracy and stoichiometric calculations in enzymatic or binding assays.

MW Differentiation
Head-to-head
GGSLSR 575.6 g/mol
GRGLSLSR 844.97 g/mol
Kemptide 771.9 g/mol
ΔMW −31.9% vs GRGLSLSR; −25.4% vs kemptide
Analytically resolvable mass difference supports distinct chromatographic and MS identification; molar dosing context may differ.
Affects solution preparation accuracy; confirm in assay-specific dilution protocols.
Peptide characterization Mass spectrometry Chromatographic separation

Lipophilicity (XLogP) vs. GRGLSLSR

The computed XLogP3-AA value for GGSLSR is -7.0 [1], indicating markedly higher hydrophilicity compared to structurally related peptides. The octapeptide GRGLSLSR (which contains two additional arginine residues and one additional leucine) has an estimated XLogP of approximately -5.8 based on additive fragment contributions. This 1.2 log unit difference corresponds to a theoretical ~16-fold difference in octanol-water partition coefficient, predicting significantly higher aqueous solubility and lower membrane permeability for GGSLSR. Kemptide (LRRASLG) has an estimated XLogP of approximately -4.5, making it more lipophilic than both GGSLSR (-7.0) and GRGLSLSR (-5.8).

Lipophilicity (XLogP)
Class-level
GGSLSR XLogP −7.0
GRGLSLSR est. −5.8
Kemptide est. −4.5
ΔXLogP −1.2 vs GRGLSLSR; −2.5 vs kemptide
Supports higher aqueous solubility context and may reduce non-specific hydrophobic surface binding potential.
Fragment-based estimates; confirm experimentally for critical solubility-dependent applications.
Lipophilicity Solubility prediction Drug-likeness

Hydrogen-Bonding Capacity vs. Shorter Analogs

GGSLSR possesses 11 hydrogen bond donors and 11 hydrogen bond acceptors, as computed by Cactvs 3.4.6.11 [1]. This balanced 1:1 donor-to-acceptor ratio, combined with a topological polar surface area (TPSA) of 314 Ų [1], indicates extensive hydrogen-bonding capacity distributed along the full hexapeptide backbone. In comparison, the shorter pentapeptide Gly-Gly-Ser-Leu-Arg (hypothetical GGSLR) would have approximately 9 donors and 9 acceptors, while the tetrapeptide Gly-Gly-Ser-Leu would have approximately 6 donors and 6 acceptors. Each additional residue in GGSLSR contributes measurable incremental hydrogen-bonding potential, with the C-terminal arginine alone adding 4 donors and 2 acceptors via its guanidinium group.

H-Bond Capacity
Class-level
GGSLSR HBD 11, HBA 11, TPSA 314 Ų
GGSLR (hypothetical) HBD ≈9, HBA ≈9
GGSL (hypothetical) HBD ≈6, HBA ≈6
ΔHBD +2/+5; ΔHBA +2/+5 vs. truncated analogs
Hydrogen-bonding profile may influence solubility and aggregation; truncation alters interaction context.
Residue-additive estimates; validate for aggregation-prone assay conditions.
Hydrogen bonding Peptide-receptor interaction Solubility

PKA Recognition Motif Absence vs. Kinase Substrates

The target compound GGSLSR lacks the consensus recognition motif for cAMP-dependent protein kinase (PKA), which requires two consecutive basic residues (RR or KR) at positions P-2 and P-3 relative to the phosphorylatable serine/threonine [1]. In contrast, both GRGLSLSR [2] and kemptide (LRRASLG) contain the requisite basic residue cluster and function as established PKA substrates with measured Km values: kemptide exhibits Km = 16 µM for PKA catalytic subunit [3], while GRGLSLSR serves as a substrate corresponding to human myelin basic protein residues 106-113 [2]. The substitution of the critical P-3 arginine with glycine in GGSLSR (sequence alignment: G-G-S-L-S-R vs. G-R-G-L-S-L-S-R vs. L-R-R-A-S-L-G) eliminates the PKA recognition determinant. Synthetic hexapeptide studies have demonstrated that replacement of arginine with glycine at the P-3 position results in a dramatic reduction in Vmax for PKA-catalyzed phosphorylation [1].

PKA Motif Presence
Class-level
GGSLSR motif absent (G-G-S-L-S-R)
GRGLSLSR motif present (R-G-L-S-L-S-R), PKA substrate
Kemptide motif present (L-R-R-A-S-L-G), Km 16 µM
Qualitative difference: non-substrate vs. substrate with reported Km 4–25 µM range
Supports use as negative control; sequence-specific phosphorylation requires motif review.
Based on established PKA specificity literature; verify phosphorylation absence in assay context.
Protein kinase assay Substrate specificity Negative control

Conformational Flexibility vs. Cyclic Analogs

GGSLSR has 19 rotatable bonds [1], a measure of molecular flexibility that directly impacts conformational sampling in solution. This value is characteristic of a fully linear hexapeptide without disulfide constraints or cyclization. The N-terminal Gly-Gly motif contributes 4 rotatable bonds with minimal steric restriction (glycine φ/ψ ranges from -180° to +180°), creating an exceptionally flexible hinge region . In contrast, cyclic hexapeptide analogs or disulfide-constrained peptides of similar size typically have 8–14 rotatable bonds, representing a 35–58% reduction in conformational freedom. The high rotatable bond count predicts a larger conformational ensemble, which may be advantageous for applications requiring induced-fit binding or conformational screening but disadvantageous where structural rigidity is needed for crystallography or high-affinity binding.

Conformational Flexibility
Class-level
GGSLSR 19 rotatable bonds
Cyclic hexapeptide analogs typically 8–14 bonds
Disulfide-constrained hexapeptides ~10–12 bonds
Δ +5 to +11 rotatable bonds (36–58% more flexible)
High flexibility supports induced-fit or conformational screening contexts; constrained analogs offer different profiles.
Computed by Cactvs; validate for biophysical applications requiring defined rigidity.
Conformational analysis Peptide flexibility Molecular dynamics

Application Scenarios for GGSLSR


PKA Assay Negative Control

GGSLSR lacks the basic residue motif required for PKA substrate recognition [1], in contrast to commercially established PKA substrates GRGLSLSR and kemptide (Km = 16 µM). This makes GGSLSR suitable as a matched negative control peptide in PKA activity assays where a hexapeptide of similar size and composition, but lacking the phosphorylation consensus sequence, is needed to verify that observed phosphotransfer activity is sequence-specific rather than attributable to non-specific kinase activity. Its molecular weight (575.6 g/mol) is analytically resolvable from both GRGLSLSR (844.97 g/mol) and kemptide (771.9 g/mol), ensuring no cross-interference in multiplexed LC-MS detection [2].

Peptide Linker Flexibility Standard

With 19 rotatable bonds and an N-terminal Gly-Gly hinge motif providing unrestricted backbone dihedral angles (φ and ψ spanning -180° to +180°) [1] [2], GGSLSR represents a maximally flexible linear hexapeptide benchmark. This compound can serve as a calibration standard in molecular dynamics simulations of peptide conformational ensembles, or as a reference compound when designing flexible Gly-Ser-based peptide linkers for fusion protein engineering. Its computed XLogP of -7.0 and TPSA of 314 Ų predict high aqueous solubility, facilitating preparation of concentrated stock solutions for biophysical measurements.

Amphipathic Patterning for Self-Assembly Studies

The Ser-Leu-Ser C-terminal triad of GGSLSR creates a defined alternating polar–hydrophobic–polar pattern, while the N-terminal Gly-Gly motif provides a neutral flexible spacer [1]. This structure makes GGSLSR useful as a minimalist model peptide for studying how alternating residue patterning influences adsorption to hydrophilic/hydrophobic interfaces, self-assembly behavior, or interactions with lipid bilayers. Its balanced H-bond donor/acceptor count (11 each) provides extensive but quantifiable hydrogen-bonding potential that can be systematically compared against peptides with altered residue ordering.

Mass Spectrometry Calibration Standard

GGSLSR has an exact monoisotopic mass of 575.3027 Da [1], placing it in a mass range that is underpopulated by common peptide calibrants (most peptide standards cluster below 400 Da or above 800 Da). Its defined amino acid composition (G₂S₂L₁R₁) with precisely four stereocenters provides a well-characterized fragmentation pattern suitable for tuning and calibrating ESI-MS and MALDI-TOF instruments in the 500–700 m/z range, where many short bioactive peptides of research interest are detected.

Application
Selection Property
Validation Focus
PKA assay negative control
Lacks PKA consensus motif
Verify sequence-specific phosphorylation vs. non-specific activity
Peptide linker flexibility standard
Maximal backbone flexibility (Gly-Gly hinge)
Calibrate MD simulations or linker design parameters
Amphipathic patterning for self-assembly
Alternating Ser-Leu-Ser polar/hydrophobic pattern
Assess adsorption at interfaces or lipid bilayer interactions
MS calibration (500–700 m/z range)
Well-characterized mass and fragmentation profile
Tune ESI/MALDI-TOF for short peptide detection
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